![molecular formula C16H20N4O2 B3852488 5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852488.png)
5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
Overview
Description
5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MPPF, is a selective antagonist for the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to study the functions and mechanisms of the 5-HT1A receptor in the brain and body.
Mechanism of Action
5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist for the 5-HT1A receptor, blocking its activation by serotonin and other ligands. This inhibition of the receptor can lead to changes in neurotransmitter release and receptor signaling, resulting in a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects
5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have a wide range of effects on the brain and body, including changes in neurotransmitter release, receptor signaling, and gene expression. These effects can lead to changes in mood, anxiety, appetite, and pain perception, as well as alterations in neuronal plasticity and neurogenesis.
Advantages and Limitations for Lab Experiments
5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is a useful tool for studying the functions and mechanisms of the 5-HT1A receptor in the brain and body. Its selective antagonist activity allows for precise manipulation of receptor signaling, and its well-characterized pharmacology and biochemistry make it a reliable research tool. However, 5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol also has some limitations, including potential off-target effects and the need for careful dosing and administration to avoid unwanted effects.
Future Directions
There are many potential future directions for research involving 5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol and the 5-HT1A receptor. These include further study of the receptor's role in psychiatric and neurological disorders, as well as investigation of novel therapeutic approaches targeting this receptor. Additionally, advances in imaging and other techniques may allow for more precise and detailed characterization of receptor signaling and function in vivo.
Scientific Research Applications
5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research to study the functions and mechanisms of the 5-HT1A receptor in the brain and body. This receptor is involved in regulating a wide range of physiological and behavioral processes, including mood, anxiety, appetite, and pain perception. 5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been used to study the role of the 5-HT1A receptor in these processes, as well as in the development and treatment of various psychiatric and neurological disorders.
properties
IUPAC Name |
5-methoxy-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-14-4-3-13(15(21)11-14)12-19-7-9-20(10-8-19)16-17-5-2-6-18-16/h2-6,11,21H,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXIWNALFBKTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.